molecular formula C14H15F3N4O2S B6950433 N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

Cat. No.: B6950433
M. Wt: 360.36 g/mol
InChI Key: YUBSXZQNIIEHBJ-UHFFFAOYSA-N
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Description

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and an imidazo[2,1-c][1,4]oxazine scaffold. Its unique structure lends it significant potential for various scientific and industrial applications.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-2-8(13-20-10(7-24-13)14(15,16)17)19-12(22)9-5-21-3-4-23-6-11(21)18-9/h5,7-8H,2-4,6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBSXZQNIIEHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=CN3CCOCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts with the preparation of the thiazole ring, which is achieved through a cyclization reaction involving a thiourea derivative. Subsequently, the trifluoromethyl group is introduced via a fluorination reaction. The propyl chain is then added through a substitution reaction. The imidazo[2,1-c][1,4]oxazine moiety is formed through a multi-step process involving cyclization and condensation reactions. These steps are usually conducted under controlled temperature and pressure conditions, often using catalysts to optimize reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide involves scalable processes using high-throughput reactors. These reactors allow for continuous synthesis, which is more efficient and cost-effective compared to batch production methods. Quality control measures, such as chromatography and spectrometry, ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide undergoes several types of reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.

  • Reduction: It can be reduced under specific conditions to alter its chemical structure.

  • Substitution: Various substituents can be introduced to modify its properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromic acid are typically used under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere.

  • Substitution: : Nucleophilic or electrophilic reagents, such as alkyl halides or sulfonates, are used under controlled conditions to ensure selective substitution.

Major Products Formed

The reactions yield various derivatives of the compound, each with distinct properties. For instance, oxidation may produce sulfoxides or sulfones, while reduction may yield simpler amines or alcohols.

Scientific Research Applications

Chemistry

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is used as a building block in organic synthesis, contributing to the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a molecular probe or inhibitor, offering insights into cellular processes and molecular interactions.

Medicine

The compound shows promise in medicinal chemistry for its potential therapeutic effects. It is being studied for its anti-inflammatory, antimicrobial, and anticancer properties, with research focusing on its efficacy and safety profiles.

Industry

Industrially, this compound is explored for its application in the development of agrochemicals and specialty chemicals, owing to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity and downstream signaling pathways. Its trifluoromethyl group enhances binding affinity and specificity, while the thiazole and imidazo[2,1-c][1,4]oxazine rings facilitate interactions with hydrophobic and aromatic residues. These interactions modulate the biological activity, leading to desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(methyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

  • N-[1-[4-(fluoro)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

Uniqueness

What sets N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide apart is its trifluoromethyl group, which significantly enhances its chemical stability, biological activity, and binding affinity compared to its analogs. This unique feature makes it a valuable compound for various research and industrial applications.

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